Scientific Field: Analytical Chemistry
Summary of the Application: Methylmalonyl coenzyme A has been used in the preparation of the calibration curve in ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) .
Methods of Application: In this application, MM-CoA is used as a standard for calibration in UPLC-MS/MS. The exact procedure would depend on the specific protocol of the UPLC-MS/MS analysis.
Results or Outcomes: The use of MM-CoA in the calibration curve would help in the accurate quantification of analytes in the UPLC-MS/MS analysis .
Scientific Field: Biochemistry
Summary of the Application: Methylmalonyl coenzyme A has been used in the measurement of methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase activity .
Methods of Application: In this application, MM-CoA is used as a substrate in the enzymatic reactions catalyzed by methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase. The exact procedure would depend on the specific protocols of the enzyme activity assays.
Results or Outcomes: The use of MM-CoA in these assays would help in the accurate measurement of the activities of these enzymes .
Summary of the Application: Methylmalonyl coenzyme A has been used in the kinetic assay of acetyltransferase Gcn5 acylation .
Methods of Application: In this application, MM-CoA is used as a cofactor in the kinetic assay of acetyltransferase Gcn5 acylation. The exact procedure would depend on the specific protocol of the assay.
Results or Outcomes: The use of MM-CoA in this assay would help in the accurate measurement of the acylation activity of acetyltransferase Gcn5 .
Summary of the Application: Methylmalonyl coenzyme A has been used as a cofactor in JNADH and JNADPH production assay .
Methods of Application: In this application, MM-CoA is used as a cofactor in the production assay of JNADH and JNADPH. The exact procedure would depend on the specific protocol of the assay.
Results or Outcomes: The use of MM-CoA in this assay would help in the accurate measurement of the production of JNADH and JNADPH .
Methylmalonyl coenzyme A tetralithium salt hydrate is a complex organic compound with the molecular formula and a molecular weight of approximately 891.34 g/mol. This compound serves as a critical intermediate in various metabolic pathways, particularly in the catabolism of certain amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids. Its structure includes multiple lithium ions that stabilize the compound, making it soluble and reactive in biological systems .
Methylmalonyl coenzyme A tetralithium salt hydrate functions primarily as a substrate for several enzymes, notably methylmalonyl coenzyme A mutase. The key reaction involves the conversion of L-methylmalonyl coenzyme A to succinyl coenzyme A, which is facilitated by this enzyme in the presence of vitamin B12 as a cofactor. This transformation is crucial for energy metabolism and the citric acid cycle, highlighting its role in cellular respiration .
Methylmalonyl coenzyme A tetralithium salt hydrate plays a significant role in various biochemical pathways. It is involved in:
The compound's interaction with enzymes like methylmalonyl coenzyme A mutase also affects gene expression and cellular signaling pathways, underscoring its importance in metabolic regulation.
The synthesis of methylmalonyl coenzyme A tetralithium salt hydrate involves several steps:
These reactions are typically conducted under controlled conditions to ensure high purity and yield, often requiring low temperatures and inert atmospheres to prevent degradation .
Methylmalonyl coenzyme A tetralithium salt hydrate has diverse applications:
Studies on methylmalonyl coenzyme A tetralithium salt hydrate reveal its interactions with various enzymes involved in metabolic pathways. It has been shown to specifically activate methylmalonyl coenzyme A mutase, influencing its catalytic efficiency and substrate specificity. Additionally, research indicates that this compound can modulate cellular responses by affecting signaling pathways associated with metabolism .
Methylmalonyl coenzyme A tetralithium salt hydrate shares similarities with other compounds involved in metabolic processes. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methylmalonyl Coenzyme A | C₁₄H₂₄N₄O₇P | Directly involved in amino acid metabolism |
Succinyl Coenzyme A | C₁₄H₂₄N₄O₇P | Key intermediate in the citric acid cycle |
Acetyl Coenzyme A | C₁₄H₂₃N₇O₁₁P | Central role in fatty acid synthesis |
Propionyl Coenzyme A | C₁₄H₂₃N₇O₇P | Involved in propionate metabolism |
Methylmalonyl coenzyme A tetralithium salt hydrate is unique due to its specific role as a substrate for methylmalonyl coenzyme A mutase, facilitating critical reactions that link amino acid catabolism with energy production pathways. Its stabilization by lithium ions enhances its solubility and reactivity compared to similar compounds, making it particularly useful in biochemical research and applications .